molecular formula C9H19NO3 B8233545 Tert-butyl 2-[2-(methylamino)ethoxy]acetate

Tert-butyl 2-[2-(methylamino)ethoxy]acetate

Cat. No.: B8233545
M. Wt: 189.25 g/mol
InChI Key: RVBFYLPSIZDXTA-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(methylamino)ethoxy]acetate is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is a versatile compound used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(methylamino)ethoxy]acetate typically involves the reaction of tert-butyl bromoacetate with 2-(methylamino)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(methylamino)ethoxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[2-(methylamino)ethoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(methylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, oxidation-reduction, and esterification reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(methylamino)ethylcarbamate: Similar in structure but with a carbamate functional group instead of an ester.

    Tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: Contains an additional ethoxy group, making it more hydrophilic.

    Tert-butyl methyl(2-(methylamino)ethyl)carbamate: Another related compound with a different substitution pattern.

Uniqueness

Tert-butyl 2-[2-(methylamino)ethoxy]acetate is unique due to its specific ester functional group and the presence of both tert-butyl and methylamino groups. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-[2-(methylamino)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-5-10-4/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBFYLPSIZDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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